1-(Chloromethoxy)but-2-yne

Description

Strategic Context of Alkynyl α-Chloroethers in Synthetic Methodologies

Alkynyl α-chloroethers, such as 1-(chloromethoxy)but-2-yne, are valuable intermediates in organic synthesis due to their dual reactivity. researchgate.net The α-chloroether moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of the but-2-ynyloxy)methyl group onto a wide range of nucleophiles.

The presence of the alkyne functionality provides a handle for a vast array of subsequent transformations. Alkynes are known to participate in various reactions including cycloadditions, cross-coupling reactions, and nucleophilic additions. alfa-chemistry.comnumberanalytics.com This dual-functionality makes alkynyl α-chloroethers powerful building blocks for creating diverse and complex molecules from simple precursors. For instance, they can be used in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The strategic application of these reagents allows for the efficient construction of molecular frameworks that would otherwise require more elaborate synthetic routes.

Overview of Reactivity Principles Governing the Chloromethoxy Functionality

The reactivity of the chloromethoxy group is primarily dictated by its nature as an excellent leaving group in nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This process typically proceeds via an S\N1-like mechanism, involving the formation of a highly reactive oxocarbenium ion intermediate upon the departure of the chloride anion. acs.org This intermediate is then readily trapped by a nucleophile.

The stability of the oxocarbenium ion is a key factor in the high reactivity of α-chloroethers. This reactivity can be harnessed for various synthetic transformations, including the formation of ethers, thioethers, and amides by reacting with alcohols, thiols, and amines, respectively. The reaction conditions for these substitutions are often mild, further enhancing the utility of this functional group in multi-step syntheses.

A comparative look at related structures reveals the influence of the unsaturated moiety on reactivity. For example, the propargylic analogue, 1-(chloromethoxy)prop-2-yne, exhibits higher reactivity in certain reactions compared to its saturated counterparts, which can be attributed to the electronic effects of the triple bond.

Historical Evolution and Contemporary Relevance of Propargylic Ether Scaffolds

The development of synthetic methods involving propargylic systems has a rich history. Early investigations into the reactivity of propargylic compounds laid the groundwork for their use in a variety of transformations. scispace.com The propargyl group, with its terminal alkyne, is a versatile functional unit in organic synthesis. rsc.org

Historically, the propargylation of alcohols was a fundamental method for creating propargylic ethers. rsc.org Over time, more sophisticated catalytic methods have been developed to facilitate these and other transformations of propargylic systems. For instance, the Nicolas reaction, developed in 1972, utilized a stoichiometric cobalt complex to promote propargylic substitution. rsc.org The turn of the 21st century saw a surge in the development of catalytic propargylic substitution reactions, employing a diverse range of transition metals, Lewis acids, and Brønsted acids as catalysts. rsc.org

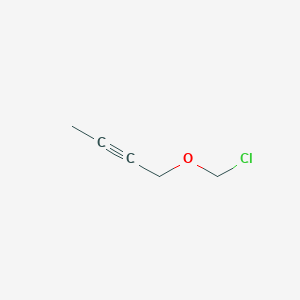

Structure

2D Structure

3D Structure

Properties

CAS No. |

922721-65-1 |

|---|---|

Molecular Formula |

C5H7ClO |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

1-(chloromethoxy)but-2-yne |

InChI |

InChI=1S/C5H7ClO/c1-2-3-4-7-5-6/h4-5H2,1H3 |

InChI Key |

PRYWFDJUXVACCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOCCl |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 1 Chloromethoxy but 2 Yne

Reactions at the But-2-yne Alkynyl Moiety

The triple bond of the but-2-yne moiety is a region of high electron density, making it susceptible to attack by electrophiles. It can also serve as a ligand for transition metals, enabling a diverse range of catalytic transformations.

Alkynes undergo electrophilic addition reactions, similar to alkenes, although they are generally less reactive. msu.edulibretexts.org The addition of an electrophile to an alkyne typically proceeds through the formation of a vinyl cation intermediate. chemistrysteps.com This intermediate is less stable than a corresponding alkyl carbocation, which contributes to the lower reactivity of alkynes. msu.edu

For an internal and symmetrical alkyne like the but-2-yne moiety in 1-(chloromethoxy)but-2-yne, the issue of regioselectivity in electrophilic addition does not arise as the two sp-hybridized carbons are equivalent. chemistrysteps.comlumenlearning.com However, for unsymmetrical internal alkynes, Markovnikov's rule generally applies, where the electrophile adds to the less substituted carbon to form the more stable carbocation. lumenlearning.comnumberanalytics.com

The stereoselectivity of electrophilic addition to alkynes can be either syn or anti, depending on the electrophile and reaction conditions. youtube.com For example, the addition of halogens (X₂) to alkynes typically proceeds via an anti-addition mechanism, leading to the formation of a trans-dihaloalkene. libretexts.orglibretexts.org Hydrohalogenation (HX addition) of alkynes can also exhibit anti-stereospecificity. youtube.com Theoretical studies using density functional theory (DFT) have provided insights into the mechanisms and stereoselectivity of these additions, suggesting competitive bimolecular and termolecular pathways. rsc.org

The alkyne functionality can coordinate to transition metals in several ways, acting as a two-electron donor. acs.orgrsc.org This coordination activates the alkyne towards a variety of transformations, including coupling reactions, annulations, and carbometalation. nih.govrsc.orgbeilstein-journals.org

The coordination of but-2-yne to a metal center, such as platinum(II) or tungsten(II), has been structurally characterized. rsc.orgcdnsciencepub.com In these complexes, the alkyne C≡C bond is typically oriented perpendicular to the coordination plane of the metal. cdnsciencepub.com Upon coordination, there is a reduction in the C≡C bond strength, as evidenced by a decrease in its stretching frequency in the infrared spectrum. cdnsciencepub.com

Transition metal-catalyzed reactions of alkynes are powerful methods for constructing complex organic molecules. nih.gov For example, palladium-catalyzed coupling reactions are widely used to form new carbon-carbon bonds. nih.gov Rhodium and ruthenium catalysts are also effective for various alkyne transformations, including dimerization and cyclization reactions. nih.gov In these catalytic cycles, the alkyne can insert into metal-carbon or metal-hydride bonds, leading to a wide array of products. du.edu The regioselectivity of these reactions, especially with unsymmetrical alkynes, is a key challenge that can be controlled by the choice of catalyst and reaction conditions. du.edu The but-2-yne moiety can participate in reactions such as the formation of metallacyclopentadienes with zirconocene (B1252598) complexes or cyclopentadienone complexes with cobalt, rhodium, or iridium carbonyls. thieme-connect.deresearchgate.net

Pericyclic Reactions and Rearrangements Involving Alkynyl Ethersrsc.org

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state where the reorganization of σ and π bonds occurs simultaneously. msu.eduebsco.comox.ac.uk These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are notable for their high stereospecificity and are typically initiated by heat or light rather than catalysts or solvents. msu.eduebsco.com In the context of alkynyl ethers, sigmatropic rearrangements are particularly significant.

The nih.govnih.gov-sigmatropic rearrangement, a well-studied pericyclic reaction, is prominent in the chemistry of alkynyl ethers. msu.edu Specifically, allyl alkynyl ethers undergo this transformation rapidly even at cryogenic temperatures. rsc.orgnih.gov This process involves the concerted reorganization of six electrons, leading to the formation of a ketene (B1206846) intermediate. This intermediate is highly reactive and can be trapped by various nucleophiles, such as alcohols or amines, to yield γ,δ-unsaturated carboxylic acid derivatives. nih.govacs.org The reaction is stereospecific and can generate products with quaternary stereogenic carbon atoms in minutes at low temperatures. nih.gov

Propargyl alkynyl ethers, when generated in situ, also participate in nih.govnih.gov-sigmatropic rearrangements to produce allenyl ketenes. rsc.orgrsc.org Subsequent trapping of these ketenes with alcohols, like tert-butanol, can yield complex dienoates. rsc.orgrsc.org For example, the rearrangement of propargyl alkynyl ethers formed from propargyl enol triflates leads primarily to (2E,4Z)-dienoates. rsc.org Similarly, propargyl dichlorovinyl ethers can undergo this rearrangement when treated with n-butyllithium, furnishing mainly (2Z,4Z)-dienoates after treatment with methanol (B129727). rsc.org

Beyond rearrangements, alkynyl ethers can participate in other pericyclic reactions such as [2+2] cycloadditions. Mild thermolysis of tert-butyl alkynyl ethers generates aldoketenes, which can then undergo intramolecular [2+2] cycloaddition with tethered alkenes. acs.org This method produces a variety of cis-fused cyclobutanones with good to excellent yields and diastereoselectivity. acs.org The reaction proceeds under neutral conditions and tolerates functional groups like free hydroxyls. acs.org Metal-catalyzed cascade rearrangements of alkynyl ethers have also been explored. For instance, the metal-mediated rearrangement of 3-alkynyl flavone (B191248) ethers can proceed through a 5-endo enyne cyclization to form a spiro-oxocarbenium intermediate, which can then undergo further transformations. acs.org

Table 1: Examples of Pericyclic Reactions Involving Alkynyl Ethers

| Reaction Type | Substrate Type | Key Intermediate | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|---|

| nih.govnih.gov-Sigmatropic Rearrangement | Allyl Alkynyl Ethers | Allyl Ketene | γ,δ-Unsaturated Carboxylic Acid Derivatives | -78 °C | nih.gov |

| nih.govnih.gov-Sigmatropic Rearrangement | Propargyl Alkynyl Ethers | Allenyl Ketene | Dienoates, Unsaturated Lactones | Base-induced, low temperature | rsc.org |

| Retro-ene/[2+2] Cycloaddition | tert-Butyl Alkynyl Ethers with Pendant Alkenes | Aldoketene | cis-Fused Cyclobutanones | Thermolysis (90 °C) | acs.org |

| Metal-Catalyzed Rearrangement | 3-Alkynyl Flavone Ethers | Spiro-oxocarbenium Intermediate | Spirodihydrofurans, Allenyl Chromanediones | Metal catalyst (e.g., Platinum), 60 °C | acs.org |

Radical and Single Electron Transfer Pathways in But-2-yne Chemistryresearchgate.net

Radical reactions and single-electron transfer (SET) processes offer alternative mechanistic pathways for the transformation of but-2-yne and its derivatives. These pathways involve highly reactive species with unpaired electrons and are fundamental to various synthetic and atmospheric chemical processes.

Generation and Reactivity of Radical Intermediatesacs.orgbenchchem.com

Radical intermediates in but-2-yne chemistry are often generated through the addition of a radical species to the carbon-carbon triple bond. rsc.org A key example is the atmospheric oxidation of but-2-yne, which is initiated by the attack of a hydroxyl radical (HO•). researchgate.netacs.org This addition leads to the formation of vinyl radical adducts. researchgate.net In the presence of molecular oxygen (O₂), these adducts can form peroxyl radicals, which exist in two isomeric forms (e1 and e2 for but-2-yne). researchgate.netresearchgate.net

The subsequent reactions of these radical intermediates are complex and can proceed through several pathways. researchgate.netacs.org One major pathway involves a steep free energy cascade initiated by O₂ addition to the initial HO• adduct, which, through a concerted 1,5-hydrogen shift, forms a hydroperoxyalkenyloxyl radical. acs.org Cleavage of the peroxy bond in this intermediate ultimately yields dimethylglyoxal and regenerates the HO• radical. acs.org Other pathways can lead to the formation of acetic acid. researchgate.net

Vinyl radicals are characterized as highly reactive intermediates. rsc.org Their formation is a key step in many radical cascade reactions. For instance, the reaction of alkynes with an azidyl radical (N₃•) initiates a cascade involving the formation of a vinyl radical, which can then undergo further intramolecular reactions to form products like NH-1,2,3-triazoles. umich.edu The stability of the generated vinyl radical is crucial for the success of such transformations. umich.edu

Electrochemical Investigations of Oxidation and Reduction Processesresearchgate.net

Electrochemical methods provide a powerful tool for initiating and studying oxidation and reduction reactions involving but-2-yne derivatives, often proceeding through single-electron transfer mechanisms.

The electrochemical oxidation of but-2-yne-1,4-diol has been investigated as a method for synthesizing valuable chemical products. cas.czthieme-connect.de On a glassy carbon anode in a tetrahydrofuran (B95107) (THF) solution, but-2-yne-1,4-diol is oxidized to what is believed to be a dialdehyde (B1249045) intermediate, which is then rapidly acetalized by the solvent to form di(1,3-dioxepan-2-yl)ethyne in high yield. cas.cz Anodic oxidation at a nickel hydroxide (B78521) electrode in an aqueous sodium hydroxide solution can yield acetylenedicarboxylic acid. thieme-connect.de This electrochemical method has been shown to be superior in yield compared to traditional chemical oxidation using chromic acid. thieme-connect.de

Electrochemical reduction of but-2-yne is exemplified by the Birch reduction, which uses sodium metal dissolved in liquid ammonia. vedantu.com This reaction proceeds via single-electron transfer from the sodium to the alkyne's triple bond, forming a radical anion intermediate. vedantu.com This intermediate is then protonated by the solvent (or an added alcohol) to form a vinyl radical. vedantu.com A second electron transfer generates a vinyl anion, which is subsequently protonated to yield a trans-alkene, a result of the anti-addition of hydrogen atoms. vedantu.comyoutube.com

Furthermore, electrochemical studies have revealed complex behaviors, such as the observation of electrochemical oscillations during the galvanostatic deposition of cobalt in the presence of but-2-yne-1,4-diol. researchgate.net These oscillations are linked to the formation and chemical removal of adsorbed hydrogen through the semi-hydrogenation of the butynediol. researchgate.net

Table 2: Electrochemical and Radical Reactions of But-2-yne Derivatives

| Process | Substrate | Key Intermediate(s) | Product(s) | Conditions/Reagents | Reference |

|---|---|---|---|---|---|

| Atmospheric Oxidation | But-2-yne | Vinyl Radical, Peroxyl Radical | Dimethylglyoxal, Acetic Acid | HO•, O₂ | researchgate.netacs.org |

| Electrochemical Oxidation | But-2-yne-1,4-diol | Dialdehyde (assumed) | di(1,3-dioxepan-2-yl)ethyne | Glassy Carbon Anode, THF | cas.cz |

| Electrochemical Oxidation | But-2-yne-1,4-diol | - | Acetylenedicarboxylic acid | Nickel Hydroxide Electrode, aq. NaOH | thieme-connect.de |

| Birch Reduction (SET) | But-2-yne | Radical Anion, Vinyl Radical | trans-But-2-ene | Na / liq. NH₃ | vedantu.com |

| Radical Cascade | Alkynes | Vinyl Radical | NH-1,2,3-triazoles | N₃• source | umich.edu |

Strategic Applications of 1 Chloromethoxy but 2 Yne in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The structural attributes of 1-(chloromethoxy)but-2-yne make it an excellent starting material for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. Its ability to participate in cyclization reactions under mild conditions has led to its use in established synthetic methodologies.

Hantzsch Synthesis and Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings, typically involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comchemicalbook.comwikipedia.org this compound can be effectively employed as a synthon in a modified Hantzsch-type reaction. The reaction of this compound with thioamides, such as thioacetamide (B46855) or thiourea, leads to the formation of thiazole derivatives. researchgate.netresearchgate.net This reaction proceeds through the initial S-alkylation of the thioamide by the reactive chloromethyl ether functionality, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. This approach offers a regioselective route to previously unknown imidothioates, which are valuable intermediates in organic synthesis. researchgate.net

Synthesis of Imidothioates and Related Nitrogen/Sulfur Heterocycles

Beyond the direct formation of thiazoles, this compound is instrumental in the synthesis of acyclic and cyclic nitrogen/sulfur-containing compounds. The reaction with thioamides and thioureas can be controlled to isolate the intermediate imidothioates. researchgate.netresearchgate.netresearchgate.net These imidothioates are stable yet reactive compounds that can be further elaborated into more complex heterocyclic systems. researchgate.net For instance, the reaction of this compound with thioacetamide, thiourea, and N-phenylthiourea in methanol (B129727) at room temperature yields the corresponding (prop-2-yn-1-yloxy)methyl imidothioates in good yields. researchgate.net These compounds are rich in nucleophilic centers and can undergo further transformations. researchgate.net The synthesis of various nitrogen and sulfur-containing heterocycles, such as 1,3,5-dithiazinanes and indolo-triazolo-pyridazinethiones, highlights the broad utility of reagents that can introduce functionalized alkyl groups onto sulfur and nitrogen atoms. researchgate.netmdpi.comnih.gov

Strategic Building Block for Carbon-Carbon Bond Construction

The internal alkyne functionality of this compound provides a versatile handle for a variety of carbon-carbon bond-forming reactions. This allows for the extension of the carbon skeleton and the introduction of diverse functional groups.

Alkyne Functionalization and Derivatization Strategies

The triple bond in this compound can undergo a wide array of chemical transformations, making it a valuable platform for creating molecular diversity. researchgate.net These reactions include, but are not limited to, additions, cycloadditions, and coupling reactions. For example, the alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. nih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecules. nih.govacs.org Furthermore, the alkyne can be subjected to various derivatization strategies to introduce new functional groups, which can then be used in subsequent synthetic steps. researchgate.net

Incorporation into Complex Molecular Architectures

The dual reactivity of this compound, stemming from its chloromethoxy and alkyne groups, allows for its incorporation into intricate molecular structures. rsc.orgresearchgate.net The chloromethoxy group can act as an electrophilic handle for attachment to nucleophiles, while the alkyne can be used for subsequent carbon-carbon bond formations or functional group transformations. This sequential reactivity enables the construction of complex frameworks from a relatively simple starting material. This strategy is particularly useful in the synthesis of polycyclic and macrocyclic compounds where precise control over bond formation is crucial.

Utility in the Synthesis of Functional Organic Materials Precursors

The unique structural features of this compound also lend themselves to the synthesis of precursors for functional organic materials. The presence of the alkyne moiety is particularly significant in this context.

The alkyne group can be readily polymerized or incorporated into polymer backbones, leading to materials with interesting electronic and optical properties. For instance, polymers containing alkyne units can be post-functionalized using click chemistry to introduce a variety of side chains, thereby tuning the material's properties. nih.govnih.gov The ability to create well-defined polymeric architectures, such as linear polymers, graft copolymers, and hyperbranched polymers, opens up possibilities for applications in areas like drug delivery, bioimaging, and tissue engineering. nih.govnih.gov The incorporation of the but-2-yne unit can influence the conformational properties and self-assembly behavior of these macromolecules.

Computational and Theoretical Investigations of 1 Chloromethoxy but 2 Yne Systems

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(chloromethoxy)but-2-yne. These methods model the molecule at the electronic level, providing data on its stability, geometry, and the energetic landscapes of its reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.orgarxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying the ground and transition states of medium-sized organic molecules like this compound.

Transition state theory, in conjunction with DFT, allows for the identification and characterization of transition state structures for various reactions involving this compound. The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict reaction rates. For example, in a nucleophilic substitution reaction, DFT can model the approach of a nucleophile to the electrophilic carbon, the breaking of the C-Cl bond, and the formation of a new bond, providing a detailed energetic profile of the reaction pathway. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound using Analog Data and DFT Principles

| Parameter | Predicted Value | Basis of Prediction |

| C≡C Bond Length | ~1.21 Å | Based on DFT calculations of substituted alkynes. nih.gov |

| C-Cl Bond Length | ~1.78 Å | Typical value for chloroalkanes from computational studies. |

| C-O Bond Length | ~1.42 Å | Characteristic of ether linkages in similar compounds. |

| O-CH₃ Bond Length | ~1.43 Å | Standard methyl ether bond length. |

| C-C≡C Angle | ~178° | Nearly linear geometry expected for an internal alkyne. |

| Cl-C-O Angle | ~109.5° | Approximating tetrahedral geometry at the sp³ carbon. |

Note: These are predicted values based on general principles and data from related compounds. Specific DFT calculations on this compound would be needed for precise values.

For a more accurate description of reaction pathways, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.gov While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing bond-breaking and bond-forming processes.

The reaction of this compound, for example in a nucleophilic substitution or an addition reaction across the triple bond, can be meticulously mapped out using these methods. A study on the reaction of the ethynyl (B1212043) radical (C₂H) with 1- and 2-butynes using CCSD(T) calculations provides a framework for how such reactions can be modeled. acs.org These calculations can elucidate the complex potential energy surfaces, identifying intermediates and transition states with high accuracy. This level of theory is particularly important for discerning between competing reaction pathways and understanding the subtle electronic effects that govern the reactivity of the molecule.

Density Functional Theory (DFT) for Ground and Transition States

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling extends beyond static structures to the dynamic processes of chemical reactions, including the prediction of product distributions and the role of catalysts.

Many reactions of unsymmetrical alkynes are regioselective, meaning one constitutional isomer is formed preferentially over others. acs.org For this compound, addition reactions to the alkyne unit can, in principle, yield two different regioisomers. Computational methods can predict the regioselectivity by comparing the activation energies of the transition states leading to the different products. acs.orgresearchgate.netrsc.org Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can rationalize the observed or predicted regioselectivity by examining the interactions between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the alkyne. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of reactivity. acs.org For reactions that create new stereocenters, computational modeling can predict which diastereomer or enantiomer will be the major product. This is often achieved by modeling the transition states and considering steric and electronic interactions that differentiate them. For catalyzed reactions, the model must also include the catalyst and its ligands to accurately predict the stereochemical outcome. rsc.org

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and selectivities. nih.gov Computational solvation models are used to account for the effect of the solvent on the reacting molecules. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. nih.govacs.orgrsc.org These models are computationally efficient and can provide a good first approximation of solvent effects on the energetics of reactants, products, and transition states.

For a more detailed understanding, explicit solvation models can be used, where a number of solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. The choice of solvation model can significantly influence the predicted reaction dynamics and outcomes. mdpi.com

Prediction of Regioselectivity and Stereoselectivity

Theoretical Spectroscopy and Spectroscopic Data Interpretation

Computational methods are invaluable for interpreting experimental spectroscopic data and for predicting the spectra of unknown or transient species. mckendree.edu

Calculated vibrational frequencies from DFT can be used to assign the peaks in an experimental infrared (IR) spectrum. uni-rostock.denist.govresearchgate.net For this compound, theoretical calculations can predict the characteristic stretching frequencies for the C≡C triple bond, the C-Cl bond, and the C-O-C ether linkage. The IR spectrum of a related compound, 3,3-dimethyl-1-butyne, shows a C≡C stretch around 2106 cm⁻¹. spectroscopyonline.com For this compound, an internal alkyne, the intensity of this peak would be expected to be weak. The C-H stretching of the methyl group would be expected in the 2850-2960 cm⁻¹ range. pressbooks.pub The C-Cl stretch typically appears in the 600-800 cm⁻¹ region. High-resolution microwave and infrared spectroscopy studies on halogen-substituted butynes have shown that conformational isomers (trans and gauche) can be distinguished by their rotational and rovibrational spectra, a level of detail that can be complemented and explained by theoretical calculations. nist.gov

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

| C-H (methyl) | Symmetric & Asymmetric Stretch | 2850 - 2960 | Strong |

| C≡C | Stretch | 2100 - 2260 | Weak to Medium |

| C-O-C | Asymmetric Stretch | 1050 - 1150 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Note: These predictions are based on typical frequency ranges for these functional groups. pressbooks.pubvaia.com The actual values for this compound would require specific calculations.

In addition to IR spectroscopy, NMR chemical shifts can also be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. mdpi.com These calculations can help in the assignment of proton and carbon NMR spectra, especially for complex molecules where signals may overlap.

Future Research Trajectories and Interdisciplinary Perspectives in 1 Chloromethoxy but 2 Yne Chemistry

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The future of synthetic chemistry involving 1-(Chloromethoxy)but-2-yne and related alkynes is increasingly tied to the principles of green chemistry. Research is moving away from traditional methods that rely on hazardous solvents and stoichiometric reagents towards more sustainable alternatives.

Key areas of exploration include:

Solvent-Free Reactions: Mechanical activation methods, such as ball-milling or "grindstone" techniques, offer a path to conduct reactions in the absence of solvents. researchgate.net These methods have proven effective for various organic transformations, including those involving alkyne derivatives, often leading to higher efficiency and selectivity compared to solution-based approaches. researchgate.net

Green Solvents: The use of environmentally benign solvents is a critical research avenue. Organic carbonates (OCs), such as dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC), are gaining prominence as they are readily available, biodegradable, and can often replace traditional hazardous media. rsc.org Similarly, polyethylene (B3416737) glycol (PEG), particularly PEG-400, has been successfully used as a recyclable green solvent for synthesizing heterocyclic compounds under mild conditions. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts, such as acidic montmorillonite (B579905) K-10 clay, is being explored for alkyne cyclization reactions. scispace.com These catalysts can often be easily separated from the reaction mixture and recycled, simplifying purification and reducing waste. Microwave irradiation is frequently coupled with these systems to dramatically shorten reaction times from hours to minutes. scispace.com

Table 1: Comparison of Sustainable Synthetic Strategies for Alkyne Derivatives

| Protocol | Description | Key Advantages | Relevant Research Context |

|---|---|---|---|

| Mechanochemical Synthesis (Ball-Milling) | Solvent-free reactions induced by mechanical grinding. | Reduced solvent waste, high efficiency, potential for improved selectivity. | Demonstrated for synthesizing enamines from but-2-yne derivatives and for "click" reactions. researchgate.net |

| Green Solvents (e.g., PEG-400, Organic Carbonates) | Replacement of volatile organic compounds (VOCs) with biodegradable and less toxic alternatives. | Improved safety profile, potential for recyclability, and simplified workup. | PEG-400 used for benzimidazole (B57391) synthesis; organic carbonates are versatile media for various organic reactions. rsc.orgresearchgate.net |

| Heterogeneous Catalysis (e.g., Montmorillonite Clay) | Use of solid-phase catalysts that are easily separable from the reaction products. | Catalyst recyclability, reduced waste, often compatible with microwave heating for rate enhancement. | Applied in Friedel–Crafts type cyclization of alkyne-containing intermediates. scispace.com |

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The alkyne group in this compound is a prime target for transition metal catalysis. Future research will focus on designing novel catalytic systems that offer unprecedented control over reactivity and selectivity, enabling the synthesis of complex molecular architectures.

Promising research directions include:

Ruthenium Catalysis: Ruthenium catalysts are effective for hydroarylation reactions, which involve the addition of an aromatic C-H bond across an alkyne to form substituted alkenes. rsc.org Research is focused on developing Ru(II) complexes that can achieve site-selective C-H activation and stereoselective synthesis of complex heterocycles like isochromanones. rsc.org

Gold and Palladium Catalysis: Gold and palladium catalysts are renowned for their ability to activate alkynes toward nucleophilic attack and cycloisomerization. researchgate.netacs.org Future work will likely explore Au-catalyzed Claisen rearrangements and Pd-catalyzed cyclization-allylation sequences to build highly substituted furans, oxazoles, and other heterocycles. researchgate.netresearchgate.net The development of catalysts for domino reactions, where multiple bonds are formed in a single operation, is a key objective. acs.org

Nickel Catalysis: Nickel-catalyzed [2+2+2] cyclotrimerization of alkynes is a powerful method for constructing substituted benzene (B151609) rings. acs.org The design of adaptive phosphine-based ligands for nickel complexes is a promising strategy to improve catalytic activity and control the regioselectivity of the cyclization, minimizing the formation of undesired isomers. acs.org

Copper Catalysis: Copper-catalyzed systems are being developed for a range of transformations, including C(sp³)–H functionalization and the formal addition of C-H bonds across alkenes, with principles that can be extended to alkynes. mdpi.com The use of ligands like 1,10-phenanthroline (B135089) can facilitate these challenging transformations under mild conditions. mdpi.com

Table 2: Emerging Catalytic Systems for Alkyne Functionalization

| Metal Catalyst | Reaction Type | Key Features and Research Goals | Representative System |

|---|---|---|---|

| Ruthenium (Ru) | Hydroarylation, Cycloaddition | Enables site-selective C-H activation for C-C bond formation; synthesis of complex heterocycles. rsc.org | [Ru(p-cymene)Cl₂]₂ with additives like Cu(OAc)₂·H₂O. rsc.org |

| Gold (Au) | Cycloisomerization, Rearrangements | Catalyzes domino reactions and skeletal rearrangements via cyclopropylcarbene intermediates. acs.org | AuCl₃, [AuCl(PPh₃)]/AgSbF₆. |

| Nickel (Ni) | [2+2+2] Cyclotrimerization | Constructs aromatic rings; research focuses on ligand design to control regioselectivity (e.g., 1,2,4- vs. 1,3,5-isomers). acs.org | Nickel complexes with adaptive diphosphine–benzophenone ligands. acs.org |

| Palladium (Pd) | Cross-Coupling, Annulation | Versatile for synthesizing highly substituted furans and other heterocycles from propargyl precursors. researchgate.netresearchgate.net | Pd₂(dba)₃ with various phosphine (B1218219) ligands. researchgate.net |

Integration into Materials Science for Advanced Functional Systems

The structural features of this compound make it an attractive monomer or functionalizing agent for the creation of advanced materials. The terminal alkyne is particularly suited for "click chemistry," a set of powerful and reliable reactions for polymer synthesis and modification.

Future applications in materials science include:

Polymer Architectures via Click Chemistry: The alkyne group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne radical additions. nih.gov These reactions provide a highly efficient and modular approach for synthesizing novel polymer architectures, such as well-defined star polymers and functionalized surfaces. nih.govunimelb.edu.au The chloromethoxy group can serve as a secondary reactive handle for further post-polymerization modification.

Stimulus-Responsive and Biofunctional Polymers: By incorporating the butyne moiety, polymers can be designed to respond to specific stimuli or to interact with biological systems. For example, polymers functionalized via click chemistry have been used in drug delivery, tissue engineering, and for creating biosensors. nih.gov The introduction of carbohydrate moieties via alkyne-azide coupling can improve biocompatibility and water solubility. nih.gov

Precursors for Conjugated Materials: Butyne-1,4-diol, a related structure, is a known precursor for the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the widely used conductive polymer PEDOT. researchgate.net This suggests that the but-2-yne backbone is a valuable scaffold for accessing conjugated systems, with potential applications in organic electronics, such as transparent conductors and hole transport layers in LEDs. rsc.orgresearchgate.net

Emerging Methodologies for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. A significant trend in this area is the synergy between experimental studies and high-level computational chemistry.

Key methodologies being pursued are:

Quantum Chemical Calculations: Density Functional Theory (DFT) has become an indispensable tool for elucidating the detailed mechanisms of metal-catalyzed reactions. acs.org It allows researchers to map out entire catalytic cycles, calculate the energies of intermediates and transition states, and rationalize the origins of chemo-, regio-, and stereoselectivity. acs.org For gold-catalyzed enyne cyclizations, for instance, DFT can distinguish between different pathways, such as those involving gold vinylidene or cyclopropyl (B3062369) gold carbene intermediates. acs.org

Advanced Spectroscopic Techniques: For catalytic reactions involving paramagnetic species, such as certain Ni(I) or Cu(II) intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for their detection and characterization. caltech.edu These experimental insights provide crucial validation for proposed mechanisms.

Computational Crystal Engineering: Computational methods are being used to predict and understand the supramolecular organization of molecules containing butyne units in the solid state. researchgate.net By analyzing intermolecular interactions, these studies can help in designing new molecular ferroelectrics and other functional crystalline materials. researchgate.net

Table 3: Methodologies for Mechanistic Investigation

| Methodology | Application in Alkyne Chemistry | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Mapping potential energy surfaces of metal-catalyzed reactions. | Elucidation of reaction pathways, rationalization of selectivity, prediction of intermediate structures (e.g., metallacycles, carbenes). acs.orgacs.org |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic intermediates in catalytic cycles. | Provides direct experimental evidence for odd-electron species (e.g., Ni(I) complexes) proposed in mechanistic cycles. caltech.edu |

| Computational Structure Prediction | Analyzing intermolecular interactions and crystal packing of butyne-containing molecules. | Understanding structure-property relationships for the design of functional materials like molecular ferroelectrics. researchgate.net |

Q & A

Q. What are best practices for presenting spectroscopic and chromatographic data in publications?

- Answer :

- NMR : Include full spectra (with integrals and coupling constants) in supplementary materials. Annotate key peaks (e.g., CHCl, alkyne) in the main text .

- GC-MS : Tabulate retention times, mass fragments, and relative abundances for reproducibility .

- Figures : Use color-coded schemes for reaction mechanisms and avoid overcrowding with chemical structures (2–3 per figure maximum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.